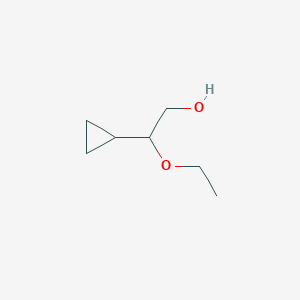

2-Cyclopropyl-2-ethoxyethan-1-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

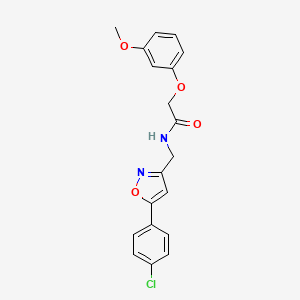

2-Cyclopropyl-2-ethoxyethan-1-ol is a chemical compound with the CAS Number: 1865506-39-3. It has a molecular weight of 130.19 and its IUPAC name is 2-cyclopropyl-2-ethoxyethan-1-ol . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for 2-Cyclopropyl-2-ethoxyethan-1-ol is 1S/C7H14O2/c1-2-9-7(5-8)6-3-4-6/h6-8H,2-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Aplicaciones Científicas De Investigación

Stereocontrolled Synthesis

Researchers have developed stereocontrolled approaches to synthesize cyclopropyl-containing compounds, which are crucial in pharmaceuticals and materials science. For instance, the stereocontrolled synthesis of 2-(2-aminoalkyl)-1-hydroxycyclopropanes involves a stepwise procedure including 1,3-dipolar cycloaddition and reduction processes, highlighting the versatility of cyclopropyl groups in synthesizing complex molecules (Baird, Huber, & Clegg, 2001).

Polymer Chemistry

Cyclopropyl groups have been used in polymer chemistry to enhance the properties of polymers. Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane was oligomerized using horseradish peroxidase as a catalyst, demonstrating the potential of cyclopropyl groups in creating cross-linked polymers with unique properties (Pang, Ritter, & Tabatabai, 2003).

Mechanistic Studies

The study of cyclopropyl alkynes as mechanistic probes provides insights into the behavior of vinyl radical and ionic intermediates. This research is fundamental in understanding reaction mechanisms and developing new synthetic methods (Gottschling, Grant, Milnes, Jennings, & Baines, 2005).

Cyclopropanation Reactions

Cyclopropanation reactions are a key area of research involving cyclopropyl groups. Studies have shown the effectiveness of rhodium-catalyzed cyclopropanation in synthesizing cis-2-fluorocyclopropanecarboxylic acid, demonstrating the precision achievable in constructing cyclopropyl-containing molecules (Shibue & Fukuda, 2014).

Safety And Hazards

The safety information for 2-Cyclopropyl-2-ethoxyethan-1-ol indicates that it has the following hazard statements: H226, H315, H319, H335 . These codes correspond to specific hazards associated with the compound, such as flammability (H226), skin irritation (H315), eye irritation (H319), and respiratory irritation (H335) .

Propiedades

IUPAC Name |

2-cyclopropyl-2-ethoxyethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-2-9-7(5-8)6-3-4-6/h6-8H,2-5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HESXRWKUHPPYPX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(CO)C1CC1 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclopropyl-2-ethoxyethan-1-ol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[({3-[4-(Trifluoromethoxy)phenyl]-1,2,4-oxadiazol-5-yl}methyl)sulfanyl]-1,3,5-triazin-2-amine](/img/structure/B2571913.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5-dimethylthiophen-2-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2571915.png)

![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)butanamide](/img/structure/B2571919.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2571921.png)

![4,6-Bis[3-(trifluoromethoxy)phenoxy]pyrimidin-5-amine](/img/structure/B2571923.png)

![(E)-4-chloro-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2571932.png)